molecular formula C10H9ClF2N2O B2447899 [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride CAS No. 2567504-71-4

[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride

Cat. No.: B2447899
CAS No.: 2567504-71-4
M. Wt: 246.64
InChI Key: QKXGTEVEAKKGDP-UHFFFAOYSA-N
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Description

[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C10H8F2N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a difluorophenyl group and an oxazole ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O.ClH/c11-6-1-2-7(8(12)3-6)10-9(4-13)14-5-15-10;/h1-3,5H,4,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXGTEVEAKKGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(N=CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride typically involves the reaction of 2,4-difluorobenzylamine with an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. Its difluorophenyl group enhances binding affinity and specificity in biochemical assays.

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its role in treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity, allowing it to modulate the activity of these targets. The oxazole ring contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

  • [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine
  • (2,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine hydrochloride

Comparison:

  • [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine: This compound has a similar structure but differs in the position of the oxazole ring. It exhibits similar chemical properties but may have different biological activities due to the positional isomerism.
  • (2,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine hydrochloride: This compound contains a tetrazole ring instead of an oxazole ring. The presence of the tetrazole ring can significantly alter the compound’s reactivity and biological activity.

Uniqueness: The unique combination of the difluorophenyl group and the oxazole ring in [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride is a substituted oxazole derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammation and various types of cancer. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10F2N3O Molecular Formula \text{C}_{11}\text{H}_{10}\text{F}_2\text{N}_3\text{O}\quad \text{ Molecular Formula }

This compound features a difluorophenyl group attached to an oxazole ring, which is known to influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. The oxazole ring is believed to interact with specific biological targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.65
A549 (Lung Cancer)1.25
U-937 (Acute Monocytic Leukemia)1.80
MEL-8 (Melanoma)0.75

These values indicate that the compound is particularly effective against MCF-7 cells, suggesting a potential application in breast cancer therapy.

Induction of Apoptosis

Flow cytometry assays have shown that the compound induces apoptosis in a dose-dependent manner across multiple cancer cell lines. This mechanism is critical for its anticancer effects, as apoptosis is a key pathway through which cancer therapies exert their effects.

Case Studies

A notable case study involving this compound was conducted on human acute lymphoblastic leukemia cell lines (CEM-13). The compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin, with an IC50 value significantly lower than that of the reference drug . This suggests that it could be a promising candidate for further development in leukemia treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride?

  • Methodology :

  • Cyclocondensation : React 2,4-difluorophenyl-substituted precursors with β-keto esters or nitriles under acidic or thermal conditions to form the oxazole core. For example, hydroxylamine-mediated cyclization of α,β-unsaturated ketones can yield the 1,3-oxazole scaffold .
  • Amine Protection/Deprotection : Use tert-butyl carbamate (Boc) or other protecting groups during synthesis to prevent unwanted side reactions. Deprotection with HCl in dioxane or TMS-Cl in 2,2,2-trifluoroethanol yields the hydrochloride salt .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How should researchers handle and store [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride to ensure stability and safety?

  • Safety Protocols :

  • Use personal protective equipment (PPE: gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at room temperature (RT) under inert gas (N₂ or Ar) to prevent hygroscopic degradation. Avoid prolonged exposure to light .

Q. What analytical techniques are critical for characterizing [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride?

  • Key Techniques :

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm structure and fluorine substitution patterns (e.g., δ ~110-120 ppm for aromatic fluorines) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calc. for C₁₀H₉F₂N₂O·HCl: 254.04) .
  • X-ray Diffraction (XRD) : For crystalline form analysis, critical for polymorphism studies and patent applications .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine derivatives?

  • Strategies :

  • Comparative Assays : Replicate experiments using standardized protocols (e.g., fixed concentrations, identical cell lines). For example, discrepancies in IC₅₀ values may arise from variations in assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites that might interfere with activity measurements .
  • Structural Confirmation : Re-analyze batch purity via HPLC (>98%) to rule out impurities as confounding factors .

Q. What computational strategies can predict the binding interactions of [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding with the oxazole nitrogen and hydrophobic contacts with the difluorophenyl group .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess residence time and conformational flexibility .

Q. How does the introduction of fluorine atoms at the 2,4-positions of the phenyl ring influence the physicochemical properties and reactivity of the compound?

  • Impact Analysis :

  • Electron-Withdrawing Effects : Fluorine increases aromatic ring electronegativity, enhancing oxidative stability and reducing metabolic degradation (e.g., CYP450 resistance) .
  • Lipophilicity : Calculate logP values (e.g., ClogP ~2.1) to predict membrane permeability. Fluorine substitution often improves blood-brain barrier penetration .
  • Synthetic Reactivity : Fluorine directs electrophilic substitution to the 5-position of the oxazole, enabling regioselective functionalization .

Q. What strategies can optimize the synthetic yield of [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride while minimizing byproduct formation?

  • Optimization Tactics :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps. Evidence shows ZnCl₂ improves oxazole formation yields by 15-20% .
  • Temperature Control : Perform reactions at 60-80°C to balance kinetics and selectivity. Higher temperatures (>100°C) promote decarboxylation side reactions .
  • In-line Analytics : Use TLC or HPLC to monitor reaction progress and quench at optimal conversion (e.g., 85-90%) .

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